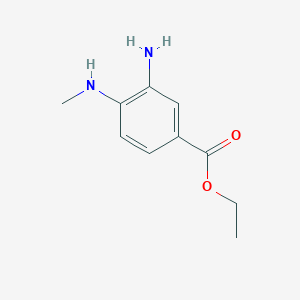

Ethyl 3-amino-4-(methylamino)benzoate

説明

Contextual Overview of Aminobenzoate Chemistry

Aminobenzoate derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxyl group. Their structural versatility allows for a wide range of derivatives through modifications at the amino and carboxyl functionalities, as well as on the aromatic ring itself. nih.govnih.gov This adaptability has established aminobenzoates as vital building blocks in the synthesis of more complex molecules. nih.gov

In medicinal chemistry, the aminobenzoate scaffold is a common feature in many therapeutic agents, contributing to a spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov For instance, para-aminobenzoic acid (PABA), a well-known member of this family, is a precursor in the biosynthesis of folate, a crucial vitamin for many organisms. mdpi.com The esterification of the carboxyl group, as seen in Ethyl 3-amino-4-(methylamino)benzoate, is a common strategy to modulate the compound's physicochemical properties. nih.gov

Significance in Contemporary Chemical and Biological Research

The significance of aminobenzoate esters extends into materials science, where they are investigated for applications such as the development of novel polymers and as UV absorbers. nih.gov Specifically, diaminobenzoate derivatives, a sub-class to which this compound belongs, are important intermediates in the synthesis of various heterocyclic compounds. nih.gov These heterocyclic structures are of considerable pharmacological interest and are explored for a wide array of medicinal applications. nih.govijcrt.org

The strategic placement of two amino groups on the benzene ring, as in the subject compound, offers multiple reaction sites for building complex molecular architectures. This makes it a valuable precursor for creating diverse chemical libraries for drug discovery and for the synthesis of specialized polymers and other functional materials.

Research Objectives and Scope for this compound

Research into this compound is primarily driven by its role as a synthetic intermediate. The principal objective for its synthesis is to provide a key building block for the construction of more complex molecules, particularly heterocyclic compounds with potential biological activity. The presence of two distinct amino groups (a primary amine at the 3-position and a secondary methylamino group at the 4-position) and an ethyl ester allows for selective chemical transformations, making it a versatile tool for synthetic chemists.

The scope of research involving this compound is therefore focused on its synthetic accessibility and its utility in multi-step reaction sequences. Investigations would typically involve optimizing its synthesis to achieve high yields and purity, and subsequently exploring its reactivity in the formation of novel chemical entities. While direct biological profiling of this compound is not the primary focus, its importance lies in enabling the discovery and development of new functional molecules.

Detailed Research Findings

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, Ethyl 4-(methylamino)-3-nitrobenzoate. A typical laboratory-scale synthesis involves the hydrogenation of the nitro compound using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695). chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66315-23-9 | bldpharm.com |

| Molecular Formula | C10H14N2O2 | fishersci.fr |

| Molecular Weight | 194.23 g/mol | fishersci.fr |

| Physical State | Solid | fishersci.fr |

| Melting Point | 87 °C |

Table 2: Interactive Chemical Data for this compound

| Identifier | Value |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)NC)N |

| InChI | InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3,11H2,1-2H3 |

| InChIKey | ZPJHHBPBCFRECW-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-amino-4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJHHBPBCFRECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384958 | |

| Record name | ethyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-23-9 | |

| Record name | ethyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-4-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 3 Amino 4 Methylamino Benzoate

Conventional Synthetic Routes to Ethyl 3-amino-4-(methylamino)benzoate

Traditional methods for synthesizing this compound are characterized by sequential reactions, often requiring careful control of conditions to achieve the desired product.

Multi-step Synthetic Strategies

The general approach avoids potential complications that could arise from altering the order of reactions. For instance, performing the reduction of the nitro group before esterification would mean working with 3-amino-4-(methylamino)benzoic acid. epa.govsigmaaldrich.com While feasible, starting with the ester already in place simplifies the process by protecting the carboxylic acid functionality. athabascau.ca

Reduction Reactions in Synthesis Pathways

The core of the conventional synthesis is the reduction of the nitro group on the Ethyl 4-methylamino-3-nitrobenzoate precursor. This transformation is typically achieved through catalytic hydrogenation. A widely used method involves reacting the nitro compound with hydrogen gas in the presence of a palladium on activated carbon (10% Pd/C) catalyst. chemicalbook.com The reaction is commonly carried out in a solvent mixture of methanol (B129727) and ethanol (B145695) at room temperature. chemicalbook.com

Another approach involves transfer hydrogenation, using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a palladium catalyst. This method can be effective for reducing nitro groups selectively. nih.gov Other classical reduction systems, such as using metals like tin or iron in acidic media, are also established methods for converting aromatic nitro compounds to primary amines. athabascau.caorgsyn.org However, catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Table 1: Conventional Reduction Methods

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, Hydrogen | Methanol/Ethanol | Room Temperature, 60 psi H₂, 5 hours | 88% | chemicalbook.com |

| Ethyl 4-nitrobenzoate (B1230335) (analogue) | Indium, Ammonium Chloride | Aqueous Ethanol | Reflux, 2.5 hours | 90% | orgsyn.org |

| Ethyl p-nitrobenzoate (analogue) | Platinum Oxide, Hydrogen | 95% Ethanol | Shaken until H₂ absorption ceases | Not specified | orgsyn.org |

Advanced Synthetic Approaches and Optimization

To address the limitations of conventional methods, such as long reaction times, advanced synthetic methodologies have been developed. These techniques offer significant improvements in efficiency and speed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In a synthesis analogous to that of the title compound, the reduction of Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate was achieved using ammonium formate and palladium on carbon in ethanol. nih.gov Under microwave conditions at 100°C (373 K), the reaction was completed in just 2 minutes. nih.gov This represents a dramatic reduction in reaction time compared to the hours required for conventional heating methods, showcasing the potential for microwave-assisted synthesis to significantly optimize the production of this compound.

Catalytic Hydrogenation Methods

While catalytic hydrogenation is a conventional technique, its optimization represents an advanced approach. The efficiency of this reduction is highly dependent on the catalyst, solvent, pressure, and temperature. A well-defined procedure for the synthesis of this compound utilizes a Parr shaker apparatus to maintain a constant hydrogen pressure of 60 psi. chemicalbook.com The use of a slurry of 10% Pd/C in a methanol/ethanol mixture under a nitrogen atmosphere ensures efficient and safe handling of the catalyst and hydrogen. chemicalbook.com The reaction proceeds to completion in 5 hours at room temperature, yielding the product in high purity (88%). chemicalbook.com This controlled, optimized catalytic system is superior to older methods that might use harsher reagents or provide lower yields. orgsyn.orgsciencemadness.org

Table 2: Advanced and Optimized Synthetic Methods

| Method | Starting Material | Reagents/Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Optimized Catalytic Hydrogenation | Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, Hydrogen | 60 psi H₂, Room Temp, 5 h | High yield (88%) and purity under controlled conditions. | chemicalbook.com |

| Microwave-Assisted Reduction (Analogue) | Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate | Pd/C, Ammonium Formate | Microwave, 100°C (373 K), 2 min | Drastically reduced reaction time. | nih.gov |

Process Optimization for Yield and Purity

The efficient synthesis of this compound hinges on the optimization of the reduction of its nitro precursor, Ethyl 4-methylamino-3-nitrobenzoate. A widely utilized and effective method is catalytic hydrogenation.

A common procedure involves the use of a palladium on activated carbon (Pd/C) catalyst. In a typical setup, a solution of Ethyl 4-methylamino-3-nitrobenzoate in a suitable solvent, such as methanol, is treated with a slurry of 10% Pd/C. The reaction is then subjected to a hydrogen atmosphere. Key parameters that are optimized to ensure high yield and purity include the choice of solvent, reaction temperature, hydrogen pressure, and reaction time.

One established protocol specifies the use of a methanol and ethanol mixture as the solvent system. The reaction is conducted at room temperature under a hydrogen pressure of 60 psi for approximately 5 hours. Following the reaction, the mixture is filtered through a celite bed to remove the palladium catalyst, and the solvent is evaporated under vacuum. This optimized process has been reported to yield this compound in high purity and with a notable yield of 88%.

| Parameter | Optimized Condition |

| Starting Material | Ethyl 4-methylamino-3-nitrobenzoate |

| Catalyst | 10% Palladium on activated carbon |

| Solvent | Methanol/Ethanol |

| Temperature | Room Temperature |

| Pressure | 60 psi (Hydrogen) |

| Reaction Time | 5 hours |

| Reported Yield | 88% |

Exploration of Reaction Mechanisms in Synthesis

Understanding the reaction mechanism is crucial for further optimization and for controlling potential side reactions. The synthesis of this compound primarily involves the reduction of a nitro group, a transformation that has been the subject of extensive mechanistic studies.

Mechanistic Investigations of Key Transformation Steps

The catalytic hydrogenation of a nitroarene, such as Ethyl 4-methylamino-3-nitrobenzoate, over a palladium catalyst is generally understood to proceed through a series of intermediates. The most widely accepted pathway is the direct reduction route, which involves the sequential addition of hydrogen atoms to the nitro group.

The key transformation steps are believed to be:

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

Hydrogen Activation: The diatomic hydrogen molecule is cleaved into reactive hydrogen atoms on the palladium surface.

Stepwise Reduction: The nitro group (-NO2) is sequentially reduced. This is thought to proceed through a nitroso intermediate (-NO) and then a hydroxylamino intermediate (-NHOH).

Final Reduction: The hydroxylamino intermediate is further reduced to the final amino group (-NH2).

Desorption: The final product, this compound, desorbs from the catalyst surface.

For the reduction of nitroarenes on palladium catalysts, it is often observed that the reaction proceeds directly to the amine without the significant accumulation of intermediates like nitroso or hydroxylamine (B1172632) compounds in the reaction mixture. This suggests that the subsequent reduction steps are rapid compared to the initial reduction of the nitro group. The rate of the reaction can be influenced by substituents on the aromatic ring; however, the fundamental mechanism remains consistent.

Computational Insights into Reaction Pathways

While specific computational studies on the synthesis of this compound are not widely published, extensive computational research, particularly using Density Functional Theory (DFT), has been conducted on the hydrogenation of nitroarenes, such as nitrobenzene, which serves as a model system. nih.gov These studies provide valuable insights into the reaction pathways at a molecular level.

DFT calculations can be employed to:

Model Adsorption: Determine the most stable adsorption geometries of the reactant and intermediates on the catalyst surface.

Calculate Reaction Energetics: Compute the energy barriers for each step of the reaction, helping to identify the rate-determining step. For many nitroarene hydrogenations, the initial addition of a hydrogen atom to the nitro group is considered a key energetic hurdle.

Investigate Intermediates: Elucidate the electronic structure and stability of transient intermediates, such as the nitroso and hydroxylamino species.

Understand Catalyst Activity: Compare the catalytic activity of different metal surfaces and the effect of catalyst supports. For instance, DFT studies have explored how the electronic properties of the catalyst influence the activation of the N-O bonds in the nitro group.

By applying these computational methodologies to the specific case of Ethyl 4-methylamino-3-nitrobenzoate, researchers could predict the influence of the ethoxycarbonyl and methylamino substituents on the adsorption geometry and the energetics of the reduction pathway. Such insights can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions to further enhance the yield and purity of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 3 Amino 4 Methylamino Benzoate

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of Ethyl 3-amino-4-(methylamino)benzoate provides precise information on the number and environment of protons in the molecule. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key signals: a doublet of doublets at δ 7.23 (1H, J=1.6 Hz, J=8.4 Hz), a doublet at δ 7.16 (1H, J=1.6 Hz), and a doublet at δ 6.39 (1H, J=8.4 Hz), which are characteristic of the aromatic protons. A multiplet at δ 5.38-5.37 (1H) is attributed to the N-H proton of the methylamino group, while a singlet at δ 4.66 (2H) corresponds to the amino group protons. The ethyl ester group is represented by a quartet at δ 4.18 (2H, J=7.2 Hz) and a triplet at δ 1.26 (3H, J=7.2 Hz). The methylamino group's methyl protons appear as a doublet at δ 2.77 (3H, J=5.2 Hz). chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.23 | dd | 1H | 1.6, 8.4 | Aromatic CH |

| 7.16 | d | 1H | 1.6 | Aromatic CH |

| 6.39 | d | 1H | 8.4 | Aromatic CH |

| 5.38-5.37 | m | 1H | - | -NH(CH₃) |

| 4.66 | s | 2H | - | -NH₂ |

| 4.18 | q | 2H | 7.2 | -OCH₂CH₃ |

| 2.77 | d | 3H | 5.2 | -NHCH₃ |

| 1.26 | t | 3H | 7.2 | -OCH₂CH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides information on the vibrational modes of a molecule. For a related compound, Ethyl 3-aminobenzoate, characteristic absorption bands are observed. These include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, a strong C=O stretching for the ester group, and C-N stretching vibrations. While a specific spectrum for this compound is not available, the presence of both primary and secondary amine functionalities would be expected to give rise to distinct N-H stretching bands. The spectrum of a similar compound, methyl 4-(methylamino)benzoate, shows characteristic peaks that can be used for comparison. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aminobenzoic acids, Raman spectra have been used to assign the most important vibration bands due to the amino and carboxyl groups and the benzene (B151609) ring. uni.lu For this compound, one would expect to observe characteristic Raman shifts for the aromatic ring, the C=O ester, and the C-N bonds.

| Functional Group | Expected IR Absorption (cm⁻¹) (based on related compounds) |

| N-H (primary & secondary amine) | 3300-3500 (stretching) |

| C-H (aromatic) | 3000-3100 (stretching) |

| C-H (aliphatic) | 2850-2960 (stretching) |

| C=O (ester) | 1680-1710 (stretching) |

| C=C (aromatic) | 1450-1600 (stretching) |

| C-N | 1250-1350 (stretching) |

| C-O (ester) | 1100-1300 (stretching) |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound has shown a peak at m/z 195.1, corresponding to the [M+H]⁺ ion, which confirms the molecular weight of 194.23 g/mol . chemicalbook.com

Predicted MS Data: Computational predictions for various adducts of the molecule provide further insight into its expected mass spectrometric behavior. These predictions can be valuable for identifying the compound in complex mixtures. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.11281 |

| [M+Na]⁺ | 217.09475 |

| [M-H]⁻ | 193.09825 |

| [M+NH₄]⁺ | 212.13935 |

| [M+K]⁺ | 233.06869 |

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) of related compounds like Ethyl 3-amino-4-methylbenzoate provides insight into the likely fragmentation patterns. nih.gov The fragmentation would typically involve the loss of the ethoxy group, cleavage of the ester bond, and fragmentation of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of a molecule like this compound is expected to show absorption maxima characteristic of the substituted benzene ring. For a related compound, ethyl-4-dimethylamino benzoate (B1203000), an absorption maximum is observed at 313 nm in the UV-B range. synquestlabs.com The presence of two amino groups on the benzene ring in the target molecule is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler aminobenzoates.

X-ray Crystallographic Analysis and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds provides valuable insights into the expected crystal packing and intermolecular interactions. For instance, the crystal structure of Ethyl 4-amino-3-methylbenzoate reveals a triclinic crystal system with the space group P-1. nih.gov Another related compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, crystallizes in the monoclinic system with space group P2₁/c. nih.gov These structures are stabilized by a network of hydrogen bonds. It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the amino groups and the ester functionality, influencing its crystal packing.

| Compound | Crystal System | Space Group | Reference |

| Ethyl 4-amino-3-methylbenzoate | Triclinic | P-1 | nih.gov |

| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Monoclinic | P2₁/c | nih.gov |

| Ethyl 4-(dimethylamino)benzoate | Monoclinic | P2₁/a | researchgate.net |

| Ethyl 3-nitro-4-(propylamino)benzoate | Triclinic | P1 | researchgate.net |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A comprehensive analysis of the intermolecular interactions and the resulting hydrogen-bonding networks is crucial for understanding the supramolecular architecture of crystalline solids. These non-covalent interactions govern the packing of molecules in the crystal lattice, influencing the material's physical properties. For this compound, a detailed examination of its crystal structure would be necessary to elucidate these interactions.

As of the latest literature review, specific crystallographic data for this compound, including single-crystal X-ray diffraction studies, are not publicly available. Such studies are essential for determining the precise bond lengths, angles, and spatial arrangement of molecules within the crystal, which are prerequisites for a detailed analysis of hydrogen bonds and other non-covalent interactions.

However, based on the functional groups present in the molecule—a primary amine (-NH2), a secondary amine (-NHCH3), and a carbonyl group (C=O) of the ester—a predictive analysis of the potential hydrogen bonding can be made. The amino and methylamino groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amino groups can serve as hydrogen bond acceptors.

In the absence of experimental data for this compound, a comparative analysis with structurally similar compounds can provide valuable insights into the types of intermolecular interactions that might be expected. For instance, studies on isomers and derivatives of aminobenzoates reveal common hydrogen bonding motifs.

A related isomer, Ethyl 4-amino-3-methylbenzoate , where the positions of the amino and methyl groups are interchanged, has been structurally characterized. In its crystal structure, molecules form dimers through N—H···N hydrogen bonds. nih.gov These dimers are further connected by N—H···O intermolecular hydrogen bonds, creating a more extensive network. nih.gov The primary amine group in this isomer is involved in hydrogen bonding both as a donor to another nitrogen atom and to a carbonyl oxygen. nih.gov

Another related compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate , also demonstrates a complex three-dimensional hydrogen-bonding network. nih.gov In this molecule, the presence of a hydroxyl group introduces an additional hydrogen bond donor, leading to O—H···N and N—H···O interactions that link the molecules into a stable, three-dimensional array. nih.gov

These examples from closely related structures suggest that this compound would likely exhibit a rich network of hydrogen bonds. The primary amine (at the C3 position) and the secondary amine (at the C4 position) are both capable of donating protons to the carbonyl oxygen of the ethyl ester group on neighboring molecules. This could lead to the formation of chains or more complex sheet-like structures.

To provide a definitive and detailed analysis, including quantitative data on bond distances and angles, a full structural elucidation using techniques such as single-crystal X-ray crystallography is required.

Table of Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Acceptor (A) | Type of Interaction |

| Primary Amine (-NH₂) | Carbonyl Oxygen (C=O) | N—H···O |

| Secondary Amine (-NHCH₃) | Carbonyl Oxygen (C=O) | N—H···O |

| Primary Amine (-NH₂) | Primary/Secondary Amine Nitrogen | N—H···N |

| Secondary Amine (-NHCH₃) | Primary/Secondary Amine Nitrogen | N—H···N |

This table represents the theoretically possible hydrogen bonds based on the molecular structure. The actual manifestation of these interactions in the solid state is dependent on the crystal packing, which is currently unknown.

Computational and Theoretical Investigations of Ethyl 3 Amino 4 Methylamino Benzoate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. However, specific DFT studies on Ethyl 3-amino-4-(methylamino)benzoate are not found in the current body of scientific literature. The following sections outline the types of analyses that would be conducted in a typical DFT investigation, should one be undertaken for this compound.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry, geometry optimization, would seek to determine the most stable three-dimensional structure of this compound. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Conformational analysis would further explore different spatial orientations of the molecule's flexible groups, such as the ethyl ester and the amino groups, to identify various low-energy conformers and understand their relative stabilities.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and provides theoretical predictions of the molecule's vibrational modes. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Electronic Structure Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, kinetic stability, and the electronic excitation properties of the molecule. For this compound, this analysis would reveal how the amino and ester functional groups influence its electron density distribution and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It identifies regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electrostatic potential around the nitrogen and oxygen atoms, as well as the aromatic ring, offering insights into its intermolecular interactions and reactive sites.

Advanced Quantum Chemical Calculations

Beyond standard DFT methods, more advanced calculations can provide deeper insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This method provides a detailed picture of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring and the carbonyl group, providing a quantitative measure of resonance effects and intramolecular charge transfer.

Molecular Dynamics and Simulation Studies

No specific molecular dynamics or simulation studies for this compound were found in the provided search results. Such studies would be valuable for understanding the compound's behavior in different environments, its conformational flexibility, and intermolecular interactions, which are crucial for predicting its material properties.

Computational Studies on Reaction Mechanisms and Energetics

Detailed computational studies on the reaction mechanisms and energetics involving this compound are not available in the search results. Research on similar compounds often employs methods like Density Functional Theory (DFT) to explore reaction pathways. For instance, the synthesis of related benzodiazepines has been studied computationally, focusing on cyclization reactions that involve amino and ester functionalities. mdpi.com

Information regarding the identification of transition states and the profiling of activation energies for reactions involving this compound is not present in the available literature. This type of analysis is fundamental for understanding reaction kinetics and mechanisms at a molecular level.

There are no specific studies on the electron density topology or bond evolution analysis for this compound in the search results. These analyses, often performed using Quantum Theory of Atoms in Molecules (QTAIM), provide deep insights into the nature of chemical bonds and their changes during a chemical reaction.

Biological and Pharmacological Research Applications of Ethyl 3 Amino 4 Methylamino Benzoate and Its Analogues

Role as a Synthetic Intermediate for Bioactive Compounds

Amino benzoic acid derivatives are widely recognized as important intermediates in the synthesis of various heterocyclic compounds that possess pharmacological relevance. nih.gov Their structural versatility makes them ideal starting materials or "building blocks" for creating more complex molecules with potential therapeutic applications. nih.govresearchgate.net Ethyl 3-amino-4-(methylamino)benzoate fits this role as a key precursor in multi-step synthetic pathways.

A notable example is the use of its parent compound, 4-(methylamino)-3-nitrobenzoic acid, as a starting material to synthesize a novel heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. researchgate.net The synthesis of this compound itself is typically achieved through the reduction of its nitro precursor, ethyl 4-(methylamino)-3-nitrobenzoate, often using a palladium on carbon catalyst and hydrogen. chemicalbook.com This transformation provides a crucial diamino-substituted benzene (B151609) ring, which is a common feature in many biologically active structures. The strategic placement of the amino and methylamino groups allows for further chemical modifications, enabling the construction of diverse molecular architectures, including benzimidazoles, which are of significant interest in pharmacology. nih.gov

Investigation of Potential Biological Activities

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives being investigated for a multitude of biological effects.

Derivatives of aminobenzoic acid are actively being explored for their potential as anticancer agents. Research has shown that novel compounds synthesized from these precursors can exhibit significant cytotoxicity against various cancer cell lines.

For instance, a compound synthesized using a precursor to this compound was tested for its in vitro anti-gastric cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45. researchgate.net Similarly, other research has focused on different aminobenzoic acid analogues. A study on 4-aminobenzofuroxan derivatives demonstrated selective cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cell lines, with activity comparable to the established chemotherapy drug Doxorubicin. mdpi.com Another small-molecule derivative of para-aminobenzoic acid, known as DAB-2-28, was found to inhibit tumor development by targeting cancer-related inflammation. mdpi.com

The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell growth and survival. A significant focus of research is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.gov New 4-amino-3-chloro benzoate (B1203000) ester derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds inducing apoptosis (programmed cell death) in lung cancer cells. researchgate.netnih.govnih.gov

Table 1: Cytotoxicity of Selected Aminobenzofuroxan Derivatives Against Cancer Cell Lines This table presents a selection of data to illustrate the type of research being conducted. Data is sourced from a study on aminobenzofuroxan derivatives, which are analogues.

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |

| 3b | T98G (Glioblastoma) | 12.7 | >7.87 |

| 3c | M-HeLa (Cervical Carcinoma) | 4.8 | >20.83 |

| 3c | MCF-7 (Breast Adenocarcinoma) | 6.4 | >15.62 |

| 3d | T98G (Glioblastoma) | 14.7 | >6.80 |

| 3f | M-HeLa (Cervical Carcinoma) | 5.2 | >19.23 |

| 3f | MCF-7 (Breast Adenocarcinoma) | 6.8 | >14.70 |

| Doxorubicin | M-HeLa (Cervical Carcinoma) | 3.5 | 0.82 |

| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 3.9 | 0.73 |

| Source: Adapted from research on novel 4-aminobenzofuroxan derivatives. mdpi.com The Selectivity Index (SI) is the ratio of the IC₅₀ value for normal cells to the IC₅₀ value for cancer cells, with higher values indicating greater selectivity for cancer cells. |

The structural motif of aminobenzoic acid is also present in compounds investigated for antimicrobial and antiviral properties. researchgate.net Anthranilic acid (2-aminobenzoic acid) derivatives, for example, have been used as building blocks to synthesize compounds with a wide spectrum of pharmacological activities, including antibacterial and antiviral effects. researchgate.net

Research into novel 4-aminobenzofuroxan derivatives found that some of these compounds could effectively suppress the growth of bacterial biofilms. mdpi.com This is a significant finding, as biofilm formation is a major contributor to antibiotic resistance and persistent infections. The fungistatic activity of these derivatives was also tested against two different isolates of M. nivale, a plant pathogenic fungus, suggesting a potential for broad applications in controlling microbial growth. mdpi.com

While specific studies detailing the inhibition of Glutathione Reductase, Glutathione S-transferase, or IKK-β by this compound were not prominent in the reviewed literature, the broader class of aminobenzoic acid derivatives is well-established for its enzyme-inhibiting capabilities. These compounds can interact with the active sites of various enzymes, leading to modulation of their activity.

Notable examples of enzyme inhibition by aminobenzoic acid derivatives include:

Tyrosinase Inhibition: 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov This inhibitory action makes them interesting candidates for research into hyperpigmentation disorders. nih.gov

D-Amino Acid Oxidase Inhibition: Benzoic acid and its derivatives are known to be potent and selective inhibitors of D-amino acid oxidase, an enzyme that degrades D-amino acids. acs.orgacs.org

Protein-Tyrosine Phosphatase (PTP) Inhibition: The derivative 2-(oxalylamino)-benzoic acid (OBA) has been identified as a general, competitive inhibitor of several protein-tyrosine phosphatases, such as PTP1B. nih.gov PTPs are critical regulators of signal transduction, making them attractive therapeutic targets for diseases like diabetes and cancer. nih.gov

The pharmacological importance of amino benzoic acid derivatives is extensive, largely due to their structural versatility which allows for a wide range of chemical modifications. nih.gov Para-aminobenzoic acid (PABA) and its analogues are considered classic examples of compounds that serve as foundational scaffolds for drugs with applications ranging from antimicrobial to UV protection. nih.govresearchgate.net

These derivatives are key components in many bioactive compounds and commercial drugs. researchgate.net For example, they are the building blocks for fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Their ability to be substituted at both the amino and carboxyl groups facilitates the development of large libraries of novel molecules for drug discovery programs. nih.gov The inherent biological activities observed in this class of compounds—including anti-inflammatory, analgesic, anticancer, and antimicrobial effects—underscore their profound significance in pharmacology. researchgate.netresearchgate.net

Translational Aspects in Medicinal Chemistry

The journey of a compound from a laboratory curiosity to a potential clinical candidate is the focus of translational medicinal chemistry. This compound and its analogues are significant in this context primarily as versatile scaffolds for drug design and creation. nih.govresearchgate.netnih.gov

The translational potential of this chemical family is evident in several key areas:

Scaffold for Targeted Therapies: As demonstrated in anticancer research, aminobenzoic acid derivatives serve as the structural foundation for developing potent and selective enzyme inhibitors, such as those targeting EGFR tyrosine kinase. nih.govnih.gov The ability to use a core structure like 2-(oxalylamino)-benzoic acid as a starting point for optimizing inhibitors against specific protein-tyrosine phosphatases is a prime example of translational research. nih.gov

Development of Novel Bioactive Agents: The synthesis of new heterocyclic compounds with demonstrated anti-gastric cancer activity from precursors of this compound highlights the direct path from chemical synthesis to biological testing. researchgate.net

Overcoming Biological Barriers: Research into aminobenzoic acid derivatives includes modifying their structures to improve drug-like properties. For example, aromatic polyamides derived from these monomers can be used to improve the characteristics of cyclic peptides, which are a growing class of therapeutics. nih.gov

The overarching goal is to leverage the unique chemical features of this compound and related structures to design and synthesize novel molecules with improved efficacy, selectivity, and pharmacological profiles for a variety of diseases. nih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Ethyl 3 Amino 4 Methylamino Benzoate Derivatives

Systematic Structural Modifications and Their Biological Impact

While specific, publicly available SAR data for a broad range of Ethyl 3-amino-4-(methylamino)benzoate derivatives remains limited, the principles of medicinal chemistry suggest several avenues of modification that are commonly explored. For instance, the ethyl ester is a primary target for modification. Hydrolysis to the corresponding carboxylic acid can alter the compound's pharmacokinetic profile and introduce a potential new interaction point. Alternatively, esterification with different alcohols (e.g., methyl, propyl, or more complex moieties) can modulate lipophilicity and cell permeability.

Furthermore, substitution on the benzene (B151609) ring itself, by introducing groups such as halogens, alkyls, or methoxy (B1213986) groups, can influence the electronic properties of the entire molecule and provide additional points of interaction with the target.

Correlations Between Chemical Structure and Observed Activity

A patent for the synthesis of tyrosine kinase inhibitors mentions this compound as a key intermediate. This suggests that the core 3-amino-4-(methylamino)benzoate structure serves as a crucial building block for molecules designed to fit into the ATP-binding site of kinases. In many kinase inhibitors, a substituted aniline (B41778) or a similar diaminoaromatic moiety acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group of the this compound scaffold is well-positioned to act as a hydrogen bond donor, a key interaction for anchoring the inhibitor to the kinase.

Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)

In the absence of extensive empirical data, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies serve as powerful tools to predict and rationalize the biological activity of this compound derivatives.

Molecular Docking: This technique allows for the in-silico placement of a ligand into the three-dimensional structure of a biological target, such as a kinase. By modeling the binding of this compound derivatives into the ATP-binding site of various kinases, researchers can predict the binding orientation and affinity. These models can highlight key interactions, such as hydrogen bonds between the amino groups and the kinase hinge region, and hydrophobic interactions involving the ethyl ester and the aromatic ring. Docking studies can guide the design of new derivatives by suggesting modifications that would enhance these interactions or introduce new favorable contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties, and topological indices) for a set of analogs with known biological activity. Statistical methods are then used to develop an equation that predicts the activity of new, unsynthesized compounds. While specific QSAR models for this compound class are not published, the general approach is widely used in drug discovery to prioritize the synthesis of the most promising candidates.

Identification of Pharmacophore Features

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For this compound derivatives, particularly in the context of kinase inhibition, a putative pharmacophore can be proposed based on the common features of known kinase inhibitors.

The essential pharmacophoric elements would likely include:

A Hydrogen Bond Donor: The 3-amino group is a prime candidate for this feature, crucial for interaction with the kinase hinge region.

A Hydrogen Bond Acceptor/Donor: The 4-methylamino group can potentially act as both a hydrogen bond donor and acceptor, depending on the specific interactions within the binding site.

An Aromatic Ring: The benzene ring serves as a central scaffold and can engage in hydrophobic or pi-stacking interactions with residues in the active site.

A Hydrophobic Feature: The ethyl group of the ester provides a hydrophobic element that can occupy a corresponding hydrophobic pocket in the target protein.

A Linker Vector: The ester functionality can also serve as a point for attaching larger chemical moieties that can extend into other regions of the binding site to enhance potency and selectivity.

The precise arrangement and interplay of these features define the pharmacophore and are critical for the biological activity of this class of compounds. Further experimental and computational work is necessary to refine this model and guide the development of novel and effective therapeutic agents based on the this compound scaffold.

Synthesis and Characterization of Ethyl 3 Amino 4 Methylamino Benzoate Derivatives and Analogues

Synthesis of Novel Substituted Benzoate (B1203000) Derivatives

The chemical structure of Ethyl 3-amino-4-(methylamino)benzoate allows for derivatization at several key positions: the two amino groups and the ethyl ester. These modifications lead to a variety of novel substituted benzoate derivatives with tailored properties.

One common strategy involves the transformation of the ester group into an amide. This is typically achieved by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, 4-(methylamino)-3-aminobenzoic acid. This acid can then be coupled with various amines using standard peptide coupling reagents or after conversion to a more reactive acid chloride. For instance, a process has been described for the preparation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a complex amide derivative, starting from 4-(methylamino)-3-nitrobenzoic acid. google.comgoogle.com This process involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with the appropriate amine (ethyl 3-(pyridin-2-ylamino)propanoate) and subsequent reduction of the nitro group. google.comgoogle.com

Another class of derivatives is N-substituted benzohydrazides. These can be synthesized by reacting the ester with hydrazine (B178648) hydrate, which replaces the ethoxy group to form a hydrazide. This hydrazide can then be reacted with various aromatic aldehydes to yield N-substituted benzohydrazide (B10538) derivatives. chemijournal.com These derivatives serve as intermediates for further chemical transformations. chemijournal.com

The amino groups on the benzene (B151609) ring can also be substituted. For example, ethyl 3-amino-4-((pyridin-3-ylmethyl)amino)benzoate is a derivative where one of the amino groups has been alkylated with a pyridinylmethyl group. alchempharmtech.com

Derivatives Incorporating Heterocyclic Ring Systems (e.g., Quinoxaline, Benzimidazole (B57391), Pyrimidine)

The ortho-diamine arrangement of the 3-amino and 4-(methylamino) groups on the benzoate ring is a classic precursor for the synthesis of fused heterocyclic systems. This reaction pattern is fundamental in medicinal chemistry for creating scaffolds like benzimidazoles, quinoxalines, and pyrimidines.

Benzimidazole Derivatives: The synthesis of benzimidazoles from ortho-phenylenediamines is a well-established and efficient reaction. organic-chemistry.orgnih.gov this compound is an ideal substrate for this transformation. The reaction typically involves condensation with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation, or an imidate). organic-chemistry.org For example, the reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid in the presence of a coupling agent like N,N'-carbonyldiimidazole leads to the formation of a complex benzimidazole derivative. google.comgoogle.com This cyclization is a key step in the synthesis of important pharmaceutical compounds. google.comgoogle.com The general utility of this approach allows for the creation of a wide array of 2-substituted benzimidazoles by varying the carboxylic acid component.

Quinoxaline Derivatives: Quinoxalines are formed by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione). Reacting this compound with such dicarbonyl compounds would lead to the formation of quinoxaline-6-carboxylic acid ethyl ester derivatives. This reaction provides a direct route to this class of heterocycles, which are known for their biological activities. nih.gov

Pyrimidine (B1678525) Derivatives: Fused pyrimidine rings can also be synthesized from this compound. The Buchwald-Hartwig amination is a common method for forming C-N bonds. For instance, derivatives like ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate are synthesized by coupling an aminobenzoate with a halogenated pyrimidine. nih.gov While this example involves a single amino group, the ortho-diamine structure of the title compound could react with reagents like β-ketoesters or malonic acid derivatives to form fused pyrimidine rings, specifically tricyclic systems. The synthesis of compounds such as ethyl 4-(pyrimidin-2-ylamino)benzoate demonstrates the accessibility of pyrimidine-substituted benzoates. bldpharm.comchemenu.com

Spectroscopic and Crystallographic Characterization of Derivatives

The structural elucidation of this compound and its derivatives relies on standard spectroscopic and crystallographic techniques.

Spectroscopic Analysis:

¹H NMR: The proton NMR spectrum of the parent compound, this compound, shows characteristic signals for the aromatic protons, the ethyl ester protons (a quartet and a triplet), the methylamino group (a doublet), and the primary amino and methylamino protons. chemicalbook.com For its derivatives, changes in the spectrum are indicative of the structural modifications. For example, in benzimidazole derivatives, new signals corresponding to the imidazole (B134444) ring protons appear. google.com

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. For N-substituted benzohydrazide derivatives, characteristic peaks include N-H stretching, C=O (carbonyl) stretching, and C=N stretching vibrations. chemijournal.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. uni.lu

Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. Although crystallographic data for the parent compound is not readily available, data for closely related analogues and derivatives have been reported.

For example, the crystal structure of Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate , an amide derivative, has been determined. researchgate.net In this compound, the benzene ring is significantly twisted relative to the pyridine (B92270) ring. The crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net

Similarly, the crystal structure of a related analogue, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate , reveals a three-dimensional network formed by O—H⋯N and N—H⋯O intermolecular hydrogen bonds. nih.gov The analysis of these structures provides valuable insight into the conformation and non-covalent interactions that govern the solid-state architecture of these molecules.

Below is a table summarizing the crystallographic data for these two related derivatives.

| Parameter | Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate researchgate.net | Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate nih.gov |

|---|---|---|

| Formula | C18H22N4O3 | C11H16N2O3 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c (implied) |

| a (Å) | 8.3380 (17) | 23.2300 (5) |

| b (Å) | 10.435 (2) | 14.5914 (4) |

| c (Å) | 10.885 (2) | 7.5815 (1) |

| α (°) | 102.95 (3) | 90 |

| β (°) | 97.94 (3) | 108.931 (1) |

| γ (°) | 97.51 (3) | 90 |

| Volume (ų) | 901.2 (3) | 2430.81 (9) |

| Z | 2 | 8 |

Comparative Analysis of Synthetic Accessibility and Yields for Derivatives

The synthetic utility of a building block like this compound is determined by the accessibility of its derivatives and the efficiency of the synthetic routes.

The initial synthesis of the parent compound itself is quite efficient. The reduction of ethyl 4-(methylamino)-3-nitrobenzoate using Pd/C and hydrogen gas proceeds in high yield, reported at 88%, under relatively mild conditions (room temperature, 60 psi H₂). chemicalbook.com An alternative reduction method for a similar nitro-to-amine conversion on a related scaffold involves using iron in acetic or hydrochloric acid, which offers a less expensive, though potentially lower-yielding, alternative to palladium catalysis. google.com

The formation of heterocyclic derivatives from the ortho-diamine moiety generally proceeds with good accessibility.

Quinoxaline formation: The reaction with 1,2-dicarbonyl compounds is typically fast and clean, often proceeding at room temperature or with gentle heating in solvents like ethanol (B145695), making these derivatives highly accessible.

Amide formation: The synthesis of amide derivatives from the corresponding carboxylic acid is a standard procedure. The conversion of 4-(methylamino)-3-nitrobenzoic acid to its acid chloride and subsequent reaction with an amine is a common industrial process, though it requires handling of thionyl chloride. google.comgoogle.com

The table below compares different synthetic transformations starting from precursors of this compound or the compound itself.

| Transformation | Reagents & Conditions | Product Type | Reported Yield | Accessibility Notes |

|---|---|---|---|---|

| Nitro Group Reduction | 10% Pd/C, H₂ (60 psi), Methanol (B129727), RT, 5h chemicalbook.com | ortho-Diamine (Parent Compound) | 88% chemicalbook.com | High yield, standard hydrogenation conditions, requires pressure equipment. |

| Nitro Group Reduction | Fe/Acetic Acid or Fe/HCl, Reflux google.com | ortho-Diamine Derivative | Not specified | Uses inexpensive reagents, avoids precious metal catalysts. |

| Benzimidazole Cyclization | Carboxylic Acid, Coupling Agent (e.g., CDI) google.comgoogle.com | Benzimidazole Derivative | Not specified | Versatile and well-established method for building the benzimidazole core. organic-chemistry.org |

| Benzohydrazide Formation | Hydrazine Hydrate, Ethanol chemijournal.comorientjchem.org | Hydrazide Derivative | Not specified | Standard method to convert esters to hydrazides for further derivatization. orientjchem.org |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Amine google.comgoogle.com | Amide Derivative | Not specified | Classic, high-yielding method but involves a corrosive reagent (SOCl₂). |

Future Research Directions and Translational Perspectives for Ethyl 3 Amino 4 Methylamino Benzoate

Advanced Synthetic Methodologies for Enhanced Efficiency

The future synthesis of Ethyl 3-amino-4-(methylamino)benzoate and its derivatives will likely move beyond traditional batch chemistry to embrace more efficient and sustainable methodologies. Key areas of development include:

Continuous Flow Chemistry: This technology offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling potentially hazardous reagents, and the potential for automation and high-throughput synthesis. researchgate.netijtra.comresearchgate.netnih.gov The application of flow chemistry could lead to a more streamlined and scalable synthesis of this compound, facilitating the rapid production of analogues for screening. ijtra.comnih.gov

Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. mdpi.commdpi.com Enzymes such as transaminases and amine dehydrogenases are being explored for the synthesis of aromatic amines. nih.gov Future research could focus on identifying or engineering enzymes capable of regioselectively aminating a suitable precursor to yield this compound, reducing the reliance on traditional, often harsher, chemical methods. elsevierpure.comacs.orgnih.gov

Green Chemistry Approaches: Beyond biocatalysis, other green chemistry principles can be applied to improve the synthesis of this compound. This includes the use of sustainable solvents, microwave-assisted synthesis, and ultrasound irradiation to reduce reaction times and energy consumption. nih.govrsc.org

| Methodology | Potential Advantages for Synthesizing this compound |

| Continuous Flow Chemistry | Increased efficiency, improved safety, scalability, and automation of synthesis. researchgate.netijtra.comresearchgate.net |

| Biocatalysis | High stereoselectivity and regioselectivity, milder reaction conditions, and reduced environmental impact. mdpi.commdpi.comnih.gov |

| Green Chemistry | Use of renewable resources, reduced waste, and lower energy consumption. nih.govrsc.org |

In-depth Mechanistic Studies of Biological Interactions

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future research should prioritize:

Target Identification and Validation: The initial step is to identify the specific protein targets with which the compound interacts. This can be achieved through a combination of computational predictions and experimental techniques like affinity chromatography and proteomics.

Structural Biology: Once a target is identified, determining the three-dimensional structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy is essential. This will provide a detailed picture of the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its affinity and specificity.

Biophysical and Biochemical Assays: A suite of biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) and biochemical assays can be employed to quantify the binding affinity, kinetics, and functional consequences of the interaction. Studies on how aminobenzoic acid derivatives can obstruct the induced fit in the catalytic center of ribosomes provide a framework for such investigations. nih.gov

Exploration of Novel Therapeutic Targets and Applications

The aminobenzoic acid scaffold is present in a variety of biologically active molecules, suggesting that this compound could have a broad range of therapeutic applications. Future screening efforts should explore its potential as:

Antimicrobial Agents: Derivatives of 2-aminobenzothiazole, which share structural similarities with the aminobenzoate core, have shown promise as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov this compound and its analogues could be screened against a panel of pathogenic bacteria and fungi.

Anticancer Agents: Para-aminobenzoic acid derivatives have been investigated for their cytotoxic effects on cancer cells. mdpi.com One study on a para-aminobenzoic acid derivative, DAB-2-28, showed that it could inhibit the epithelial-mesenchymal transition in breast cancer cells, a key process in metastasis. mdpi.com The potential of this compound to modulate cancer-related signaling pathways should be investigated.

Enzyme Inhibitors: The aminobenzoic acid scaffold can be tailored to inhibit specific enzymes. For instance, aminobenzimidazole derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. nih.gov The potential of this compound to inhibit other clinically relevant enzymes should be systematically explored.

| Therapeutic Area | Potential Mechanism of Action |

| Antimicrobial | Inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov |

| Anticancer | Inhibition of cancer cell proliferation, migration, and invasion; modulation of key signaling pathways. mdpi.commdpi.com |

| Enzyme Inhibition | Competitive or non-competitive inhibition of specific enzyme targets involved in disease pathogenesis. nih.gov |

Development of Next-Generation Analogues with Tuned Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and will be critical for optimizing the biological activity of this compound. nih.govnih.govderpharmachemica.comyoutube.com This involves the systematic modification of the parent molecule and assessing the impact of these changes on its potency, selectivity, and pharmacokinetic properties. Key strategies include:

Systematic Modification: Analogues can be synthesized by modifying the ethyl ester, the amino groups, and by introducing various substituents onto the benzene (B151609) ring.

SAR Analysis: The biological activity of these analogues will be evaluated to establish clear SAR trends. For example, it will be important to determine whether the primary and secondary amino groups are essential for activity and how their modification affects binding.

Pharmacokinetic Optimization: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues must be optimized to ensure they have a suitable profile for in vivo use.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the development of this compound and its analogues. biomedres.usnih.govaipublications.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. nih.govasianpubs.orgresearchgate.net This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govdovepress.comdergipark.org.trresearchgate.net A pharmacophore model for this compound can be used to virtually screen large compound libraries to identify new potential hits.

AI-Driven De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.govnih.govresearchgate.netyoutube.comneoncorte.com These models can be trained on existing data for aminobenzoate derivatives to generate novel analogues of this compound with predicted high potency and favorable ADME properties.

| AI/ML Application | Role in Developing this compound |

| QSAR | Predict the biological activity of new analogues and guide lead optimization. nih.govasianpubs.orgresearchgate.net |

| Pharmacophore Modeling | Identify key structural features for activity and perform virtual screening for new hits. nih.govdovepress.comdergipark.org.trresearchgate.net |

| De Novo Design | Generate novel, patentable chemical entities with optimized properties. nih.govnih.govresearchgate.netyoutube.comneoncorte.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-4-(methylamino)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential reduction and amination. For example, starting with ethyl 3-nitrobenzoate, catalytic hydrogenation (using Pd/C or PtO₂ under H₂) reduces the nitro group to an amine. Subsequent alkylation with methylamine under reflux in a polar aprotic solvent (e.g., DMF) introduces the methylamino group.

- Critical Parameters : Temperature control (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric excess of methylamine improve yields. Impurities from incomplete reduction or over-alkylation can be minimized via HPLC purification .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic proton signals at δ 6.5–7.5 ppm, ester carbonyl at ~δ 170 ppm) .

- X-ray Crystallography : Resolves hydrogen-bonding networks and molecular conformation. For example, monoclinic crystal systems (space group C2/c) with intermolecular N–H⋯O bonds stabilize the lattice .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 225.1) .

Advanced Research Questions

Q. How do substituent variations (e.g., methylamino vs. methoxypropylamino) alter the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Comparative Kinetic Studies : Monitor reaction rates of this compound vs. analogs (e.g., Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate) with electrophiles like acyl chlorides. Use UV-Vis or LC-MS to track intermediate formation.

- DFT Calculations : Model electron density at the amino group to predict nucleophilicity. Methylamino’s smaller steric profile enhances reactivity compared to bulkier substituents .

Q. What role do hydrogen-bonding patterns play in the compound’s crystallographic packing, and how can these be exploited for co-crystal engineering?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O=C) as D (donor) or A (acceptor) motifs. For example, chains (C (6)) and rings (R ₂²(8)) dominate packing in monoclinic systems .

- Co-crystal Screening : Co-form with dicarboxylic acids (e.g., succinic acid) to modify solubility. Use differential scanning calorimetry (DSC) to identify eutectic points .

Q. How can computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular Docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Methylamino’s lone pair may form hydrogen bonds with catalytic residues (e.g., Asp/Glu).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies mitigate competing side reactions during large-scale synthesis (e.g., oxidation of the methylamino group)?

- Methodology :

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.

- Additive Screening : Antioxidants (e.g., BHT) at 0.1–1.0 wt% reduce side products.

- Process Analytical Technology (PAT) : In-line FTIR monitors amine oxidation in real time, enabling immediate adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。